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molecular formula C3H2ClN B132963 2-Chloroacrylonitrile CAS No. 920-37-6

2-Chloroacrylonitrile

Cat. No. B132963
M. Wt: 87.51 g/mol
InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N
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Patent
US04350643

Procedure details

In the same way as in Example 1, 53.1 g of acrylonitrile was chlorinated at 20° to 25° C. in the presence of 20.0 g (0.2 mole) of anhydrous calcium carbonate. When the weight of the reaction solution reached 124 g which was the weight showing that 2,3-dichloropropionitrile was formed in a calculated amount, the reaction was stopped. Chlorine dissolved in the reaction solution was removed with nitrogen. The weight of the reaction product at this time was 116.6 g. The catalyst was separated by filtration, and the reaction solution was distilled under reduced pressure to afford 0.7 g of acrylonitrile as a first fraction boiling at 23° C. (100 mmHg), 3.1 g (yield of 4.2% based on acrylonitrile) of 2-chloroacrylonitrile as a second fraction boiling at 43°-44° C. (150 mmHg), and 112.3 g (yield of 90.5% based on acrylonitrile) of 2,3-dichloropropionitrile as a third fraction boiling at 62°-63° C. (13 mmHg).
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].C(=O)([O-])[O-].[Ca+2].[Cl:10][CH:11]([CH2:14][Cl:15])[C:12]#[N:13].ClCl>>[C:1](#[N:4])[CH:2]=[CH2:3].[Cl:10][C:11](=[CH2:14])[C:12]#[N:13].[Cl:10][CH:11]([CH2:14][Cl:15])[C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
53.1 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C#N)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed in a calculated amount
CUSTOM
Type
CUSTOM
Details
was removed with nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
Name
Type
product
Smiles
ClC(C#N)=C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 4.2%
Name
Type
product
Smiles
ClC(C#N)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 112.3 g
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04350643

Procedure details

In the same way as in Example 1, 53.1 g of acrylonitrile was chlorinated at 20° to 25° C. in the presence of 20.0 g (0.2 mole) of anhydrous calcium carbonate. When the weight of the reaction solution reached 124 g which was the weight showing that 2,3-dichloropropionitrile was formed in a calculated amount, the reaction was stopped. Chlorine dissolved in the reaction solution was removed with nitrogen. The weight of the reaction product at this time was 116.6 g. The catalyst was separated by filtration, and the reaction solution was distilled under reduced pressure to afford 0.7 g of acrylonitrile as a first fraction boiling at 23° C. (100 mmHg), 3.1 g (yield of 4.2% based on acrylonitrile) of 2-chloroacrylonitrile as a second fraction boiling at 43°-44° C. (150 mmHg), and 112.3 g (yield of 90.5% based on acrylonitrile) of 2,3-dichloropropionitrile as a third fraction boiling at 62°-63° C. (13 mmHg).
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].C(=O)([O-])[O-].[Ca+2].[Cl:10][CH:11]([CH2:14][Cl:15])[C:12]#[N:13].ClCl>>[C:1](#[N:4])[CH:2]=[CH2:3].[Cl:10][C:11](=[CH2:14])[C:12]#[N:13].[Cl:10][CH:11]([CH2:14][Cl:15])[C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
53.1 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C#N)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed in a calculated amount
CUSTOM
Type
CUSTOM
Details
was removed with nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
Name
Type
product
Smiles
ClC(C#N)=C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 4.2%
Name
Type
product
Smiles
ClC(C#N)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 112.3 g
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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